Indazole derivative 2
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Overview
Description
Indazole derivative 2 is a nitrogen-containing heterocyclic compound that features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential. Indazole derivatives are widely studied for their applications in medicinal chemistry, particularly for their anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivative 2 can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core through consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . Another method employs copper acetate as a catalyst to facilitate the formation of nitrogen-nitrogen bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The use of transition metal catalysts, such as palladium or copper, is common in industrial settings due to their efficiency in promoting cyclization reactions. Additionally, solvent-free and catalyst-free methods are explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Indazole derivative 2 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce hydrogenated forms. Substitution reactions can introduce different functional groups, leading to a wide range of substituted indazole derivatives .
Scientific Research Applications
Indazole derivative 2 has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of indazole derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, this compound can target and inhibit key proteins involved in cell proliferation and survival, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Indazole derivative 2 can be compared with other similar compounds, such as:
1H-Indazole: Another indazole derivative with similar biological activities but different tautomeric forms.
2H-Indazole: Shares the same core structure but differs in the position of the nitrogen atoms.
Benzimidazole: A related heterocyclic compound with a similar bicyclic structure but different nitrogen placement.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While other indazole derivatives may exhibit similar properties, the exact functional groups and their positions can significantly influence the compound’s pharmacological potential .
Properties
Molecular Formula |
C14H19ClN4O2S |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-chloro-4-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C14H19ClN4O2S/c1-14(2)9-18(4-5-19(14)22(3,20)21)13-7-10(15)6-12-11(13)8-16-17-12/h6-8H,4-5,9H2,1-3H3,(H,16,17) |
InChI Key |
RJWPSUXKQOQTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1S(=O)(=O)C)C2=CC(=CC3=C2C=NN3)Cl)C |
Origin of Product |
United States |
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